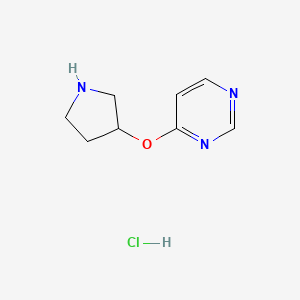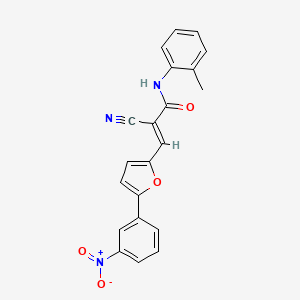
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid, also known as FPCA, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative that has a fluorophenyl group attached to it. FPCA has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects by interacting with specific biological targets. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, which leads to increased relaxation and decreased anxiety. This compound has also been shown to increase serotonin and dopamine levels in the brain, which can lead to improved mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound is also highly selective for its biological targets, which makes it useful for studying specific pathways and mechanisms. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for research on 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods. Another area of interest is the development of this compound analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential as a therapeutic agent. It has been shown to interact with specific biological targets and has a variety of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the development of this compound analogs with improved pharmacological properties.
Méthodes De Synthèse
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been used successfully to synthesize this compound.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of biological targets, including the GABA-A receptor, the serotonin transporter, and the dopamine transporter. This compound has also been studied for its potential as a treatment for anxiety, depression, and addiction.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKEGQCZGIBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)



![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2379041.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2379045.png)


![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)
![N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2379051.png)


![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)
